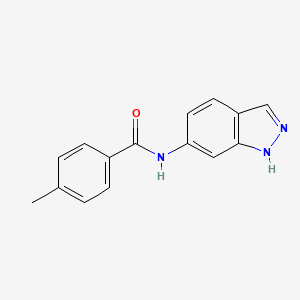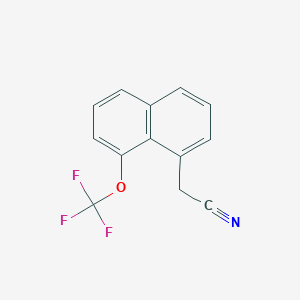![molecular formula C11H13ClN4O B11861586 (R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a morpholine ring, an imidazopyridine moiety, and a chlorine substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Substituent: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Morpholine Ring: This step may involve nucleophilic substitution reactions where the morpholine ring is introduced to the imidazopyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the imidazopyridine moiety, potentially reducing double bonds or nitro groups if present.
Substitution: The chlorine substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could produce derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a precursor for various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound could be investigated for its potential pharmacological properties. The presence of the imidazopyridine moiety suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The imidazopyridine moiety could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine: Lacks the methyl group on the morpholine ring.
4-(6-Bromo-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine: Contains a bromine substituent instead of chlorine.
4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-ethylmorpholine: Contains an ethyl group instead of a methyl group on the morpholine ring.
Uniqueness
The uniqueness of ®-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine lies in its specific combination of functional groups and stereochemistry. The presence of the chlorine substituent, the methyl group on the morpholine ring, and the ®-configuration may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
(3R)-4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-5-17-3-2-16(7)11-10-8(13-6-14-10)4-9(12)15-11/h4,6-7H,2-3,5H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
KOMPNCGHZWNGRX-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
Canonical SMILES |
CC1COCCN1C2=C3C(=CC(=N2)Cl)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


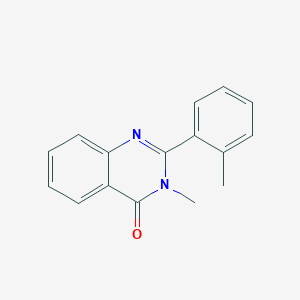
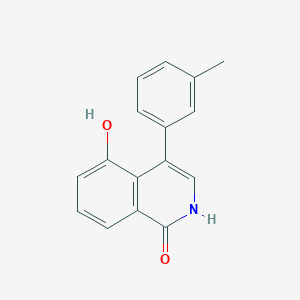
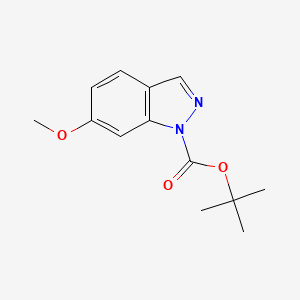
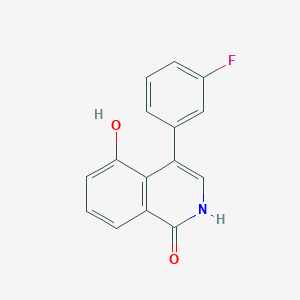
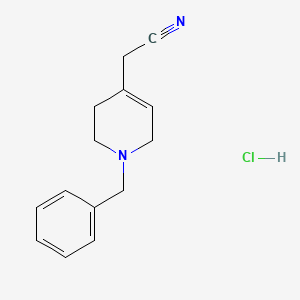

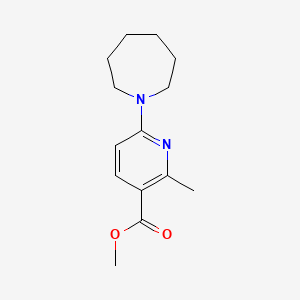
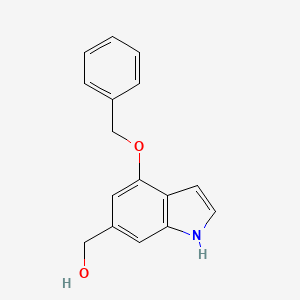
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)

![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
